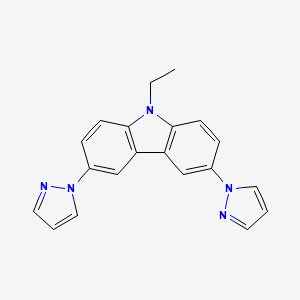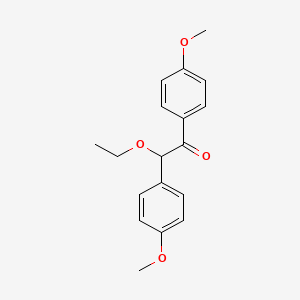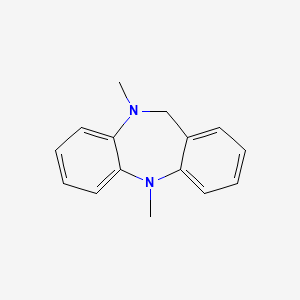
Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is a derivative of azobenzene, a well-known compound in the field of organic chemistry Azobenzenes are characterized by their azo group (-N=N-) linking two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-, the synthesis may involve the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt reacts with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
Industrial production of azobenzene derivatives often employs large-scale azo coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the bromoethyl groups under mild conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Substituted azobenzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoisomerization.
Biology: Employed in the development of light-controlled biomolecules and drug delivery systems.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.
Wirkmechanismus
The mechanism of action of azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This photoisomerization can modulate the activity of biomolecules or materials to which the azobenzene is attached. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or altering material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Aminoazobenzene: Contains amino groups, used in similar applications but with different reactivity.
Azoxybenzene: An oxidized form of azobenzene with distinct chemical properties.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy- is unique due to its additional bromoethyl and carboxy groups, which enhance its reactivity and potential for functionalization. These groups allow for more diverse chemical modifications and applications compared to simpler azobenzene derivatives .
Eigenschaften
CAS-Nummer |
40136-80-9 |
|---|---|
Molekularformel |
C17H17Br2N3O2 |
Molekulargewicht |
455.1 g/mol |
IUPAC-Name |
2-[[4-[bis(2-bromoethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17Br2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24) |
InChI-Schlüssel |
PIQIZIYEJRPTJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)


![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)


![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)

